2,2'-Bipyridine, 4-heptadecyl-4'-methyl-
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Overview
Description
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 This compound is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry
Preparation Methods
The synthesis of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and appropriate alkylating agents.
Alkylation Reaction: The 4-position of 2,2’-bipyridine is alkylated using heptadecyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 4’-position is then methylated using methyl iodide under basic conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Complexation: It forms stable complexes with transition metals like ruthenium, platinum, and iron, which are used in various catalytic and luminescent applications.
Scientific Research Applications
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its hydrophobic properties and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its luminescent properties.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine ring coordinate with metal centers, forming stable five-membered chelate rings. This chelation enhances the stability and reactivity of the metal complexes, making them effective in various catalytic and biological processes. The hydrophobic heptadecyl group also plays a role in modulating the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- can be compared with other bipyridine derivatives:
2,2’-Bipyridine: The parent compound without any substituents, known for its versatility as a ligand.
4,4’-Bipyridine: Another isomer with nitrogen atoms in the 4,4’-positions, used in coordination chemistry and materials science.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’-positions, enhancing its electron-donating properties.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl groups at the 4,4’-positions, known for its hydrophobic properties.
The uniqueness of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- lies in its combination of hydrophobic and chelating properties, making it suitable for specialized applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
86137-05-5 |
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Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-(4-heptadecylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C28H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-22-30-28(24-26)27-23-25(2)19-21-29-27/h19-24H,3-18H2,1-2H3 |
InChI Key |
MEQOSSABIMNAFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
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